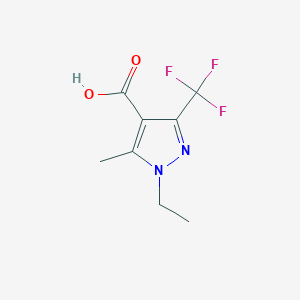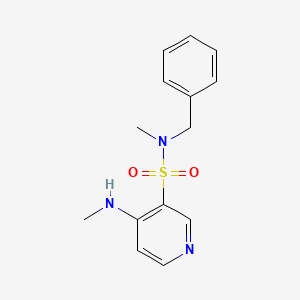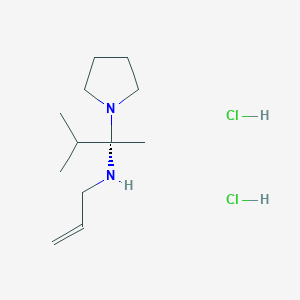
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 5, and a trifluoromethyl group at position 3 on the pyrazole ring, with a carboxylic acid group at position 4.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Ethyl-5-methyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-Ethyl-5-methyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid (NaH) oder Organolithiumverbindungen beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Pyrazole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Als potenzieller Leitstoff für die Medikamentenentwicklung untersucht.
Industrie: Bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-5-methyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen mit Zielproteinen eingehen und deren Aktivität und Funktion beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Ethyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure: Fehlt die Methylgruppe an Position 5.
1-Methyl-5-ethyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure: Trägt eine Methylgruppe an Position 1 anstelle einer Ethylgruppe.
1-Ethyl-5-methyl-3-(Difluormethyl)-1H-pyrazol-4-carbonsäure: Enthält eine Difluormethylgruppe anstelle einer Trifluormethylgruppe.
Einzigartigkeit
1-Ethyl-5-methyl-3-(Trifluormethyl)-1H-pyrazol-4-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Insbesondere die Trifluormethylgruppe erhöht ihre Stabilität und Lipophilie, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C8H9F3N2O2 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-13-4(2)5(7(14)15)6(12-13)8(9,10)11/h3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DPYVXVNJWRXMBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)




![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)







![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
